molecular formula C18H21ClO4 B5105774 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene

Cat. No.: B5105774
M. Wt: 336.8 g/mol
InChI Key: WYSSJQOFWCSGHO-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene is an organic compound with the molecular formula C17H19ClO3 It belongs to the class of methoxybenzenes and is characterized by the presence of a chloro group, a methoxy group, and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene typically involves the reaction of 1-chloro-2-methyl-4-nitrobenzene with 2-(2-methoxyphenoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the ethoxy linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzoic acid.

    Reduction: Formation of 1-methyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene.

    Substitution: Formation of 1-azido-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene.

Scientific Research Applications

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy linkages and methoxy group play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
  • 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]-5-isopropyl-2-methylbenzene
  • 1-Chloro-2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethane

Uniqueness

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of multiple ethoxy linkages and a methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4/c1-14-13-15(7-8-16(14)19)22-11-9-21-10-12-23-18-6-4-3-5-17(18)20-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSJQOFWCSGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCOC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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